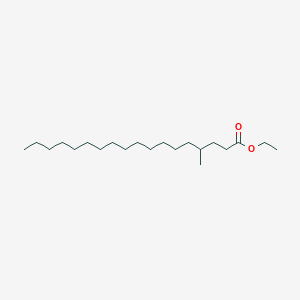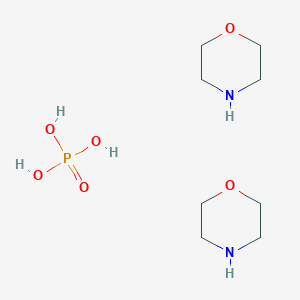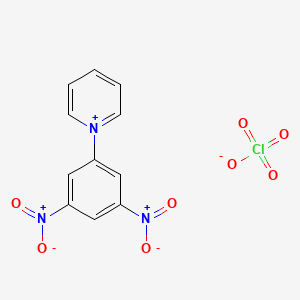![molecular formula C23H45NO3 B14502023 N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide CAS No. 63473-55-2](/img/structure/B14502023.png)
N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide is a chemical compound with the molecular formula C21H41NO3. This compound is known for its unique structure, which includes a hydroxyl group and a long aliphatic chain. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide typically involves the reaction of octadec-9-enoic acid with 1,2,3-butanetriol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the esterification process. The resulting ester is then converted to the amide through a reaction with ammonia or an amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the aliphatic chain can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated aliphatic chains.
Applications De Recherche Scientifique
N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to lipid metabolism and cell membrane structure.
Industry: The compound can be used in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide involves its interaction with lipid membranes. The hydroxyl groups allow for hydrogen bonding with other molecules, while the long aliphatic chain can integrate into lipid bilayers. This dual functionality makes it useful in modifying membrane properties and facilitating the transport of other molecules across the membrane.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide: This compound has a similar structure but includes an aromatic ring, which can affect its chemical properties and applications.
N-(1-hydroxy-2-(hydroxymethyl)butan-2-yl)octadecanamide: This compound lacks the double bond in the aliphatic chain, resulting in different physical and chemical properties.
Uniqueness
N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide is unique due to its combination of hydroxyl groups and a long unsaturated aliphatic chain. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
63473-55-2 |
|---|---|
Formule moléculaire |
C23H45NO3 |
Poids moléculaire |
383.6 g/mol |
Nom IUPAC |
N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide |
InChI |
InChI=1S/C23H45NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(27)24-23(4-2,20-25)21-26/h11-12,25-26H,3-10,13-21H2,1-2H3,(H,24,27) |
Clé InChI |
SWIDIEIRJNXXBY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14501970.png)

![3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine](/img/structure/B14501986.png)

![4-[(E)-2-(13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaen-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14501991.png)

![Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate](/img/structure/B14502001.png)




